molecular formula C4H3F5O2 B2503028 3,3,4,4,4-pentafluorobutanoic Acid CAS No. 380-60-9

3,3,4,4,4-pentafluorobutanoic Acid

Cat. No.: B2503028
CAS No.: 380-60-9
M. Wt: 178.058
InChI Key: UVLNQGHDUGHTGV-UHFFFAOYSA-N
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Description

3,3,4,4,4-pentafluorobutanoic acid is a fluorinated organic compound with the molecular formula C4H3F5O2. It is characterized by the presence of five fluorine atoms attached to the carbon chain, which imparts unique chemical properties to the compound. This compound is used in various scientific research applications due to its distinct reactivity and stability.

Mechanism of Action

Mode of Action

It is known that strong acids like this compound can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Result of Action

Strong acids like this compound can cause coagulation necrosis, which is a form of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,3,4,4,4-pentafluorobutanoic Acid. For instance, it poses a slight fire hazard when exposed to heat or flame. It may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-pentafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method is the direct fluorination of butanoic acid using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for handling highly reactive fluorinating agents. The use of specialized equipment and safety protocols is essential to manage the hazards associated with fluorination reactions .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-pentafluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

Scientific Research Applications

3,3,4,4,4-pentafluorobutanoic acid is utilized in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,4-tetrafluorobutanoic acid
  • 3,3,4,4,4-hexafluorobutanoic acid
  • 2,2,3,3,4,4,4-heptafluorobutanoic acid

Uniqueness

3,3,4,4,4-pentafluorobutanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance between reactivity and stability, making it suitable for a variety of applications. The presence of five fluorine atoms provides a unique electronic environment that can be fine-tuned for specific research needs .

Properties

IUPAC Name

3,3,4,4,4-pentafluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O2/c5-3(6,1-2(10)11)4(7,8)9/h1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLNQGHDUGHTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5CH2COOH, C4H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 2:2 FTCA
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032879
Record name 3,3,4,4,4‐Pentafluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-60-9
Record name 3,3,4,4,4‐Pentafluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,4-pentafluorobutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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